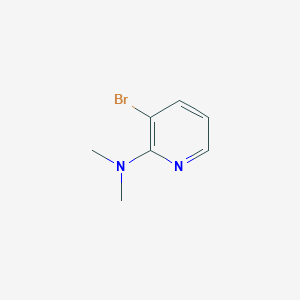

3-bromo-N,N-dimethylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGDNMWQCMHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734210 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-39-9 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N,N-dimethylpyridin-2-amine

This guide provides a comprehensive overview of plausible synthetic routes for 3-bromo-N,N-dimethylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. The information herein is curated to offer both theoretical understanding and practical, actionable protocols.

Introduction

This compound is a halogenated and N,N-disubstituted aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical handles—the bromine atom allows for a variety of cross-coupling reactions, while the dimethylamino group can influence solubility, basicity, and metabolic stability. This guide outlines two primary synthetic strategies for obtaining this target molecule, starting from commercially available precursors.

Synthetic Strategies Overview

Two logical and scientifically sound pathways for the synthesis of this compound are proposed. The choice between these routes may depend on precursor availability, scalability, and the desired purity profile of the final product.

-

Route A: Bromination followed by Dimethylation. This approach begins with the bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine, which is then subjected to dimethylation.

-

Route B: Dimethylation followed by Bromination. This alternative strategy involves the initial synthesis of N,N-dimethylpyridin-2-amine from 2-aminopyridine, followed by a regioselective bromination at the 3-position.

Figure 1: Proposed synthetic routes for this compound.

Route A: Bromination Followed by Dimethylation

This synthetic pathway prioritizes the early introduction of the bromine atom onto the pyridine ring.

Step 1: Synthesis of 2-Amino-3-bromopyridine

The initial step involves the electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group, directing the electrophilic substitution primarily to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-bromination at the desired 3-position.

Reaction Scheme:

Spectroscopic Characterization of 3-bromo-N,N-dimethylpyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-bromo-N,N-dimethylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical reactions and biological systems.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a dimethylamino group, and the pyridine core imparts unique electronic and steric properties to the molecule, making its precise characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and bonding within this compound. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and infer details about the electronic environment of each nucleus. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | dd | 1H | H-6 |

| ~7.60 | dd | 1H | H-4 |

| ~6.85 | dd | 1H | H-5 |

| ~2.95 | s | 6H | N(CH₃)₂ |

Interpretation and Rationale:

The pyridine ring protons (H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm).

-

H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing it to be the most deshielded of the ring protons and thus appear at the lowest field (~8.05 ppm). It will appear as a doublet of doublets (dd) due to coupling with both H-5 and H-4 (though the long-range coupling to H-4 may be small).

-

H-4: This proton is situated meta to the nitrogen and ortho to the bromine atom. The electron-withdrawing nature of the bromine will cause a downfield shift. It is expected to be a doublet of doublets due to coupling with H-5 and H-6.

-

H-5: This proton is positioned between two other protons (H-4 and H-6) and will therefore also be a doublet of doublets.

-

N(CH₃)₂: The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and will appear as a sharp singlet at a higher field (~2.95 ppm) due to being in a more shielded, aliphatic environment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~148.0 | C-6 |

| ~139.0 | C-4 |

| ~118.0 | C-5 |

| ~108.0 | C-3 |

| ~45.0 | N(CH₃)₂ |

Interpretation and Rationale:

-

C-2: This carbon is directly attached to two nitrogen atoms (the ring nitrogen and the dimethylamino group), making it the most deshielded carbon and causing it to appear at the lowest field.

-

C-6: This carbon, adjacent to the ring nitrogen, will also be significantly deshielded.

-

C-4 & C-5: These carbons will have chemical shifts typical for aromatic carbons in a pyridine ring.

-

C-3: The carbon bearing the bromine atom will be influenced by the heavy atom effect of bromine, and its chemical shift is predicted to be the most upfield of the aromatic carbons.

-

N(CH₃)₂: The two methyl carbons are equivalent and will appear in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz, followed by phase and baseline correction.

Structural Elucidation Workflow

3-bromo-N,N-dimethylpyridin-2-amine CAS number and supplier

An In-Depth Technical Guide to 3-bromo-N,N-dimethylpyridin-2-amine: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom at the 3-position and a dimethylamino group at the 2-position, provides two distinct points for chemical modification. The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the pyridine nitrogen and the dimethylamino group can influence the molecule's electronic properties and binding interactions. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications in medicinal chemistry, and practical experimental guidance. The CAS Number for this compound is 1060801-39-9 .[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1060801-39-9 | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [3][4] |

| Molecular Weight | 201.07 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [1][2] |

| InChI Key | KSVGDNMWQCMHRE-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. A common and efficient strategy involves the direct bromination of a suitable 2-aminopyridine precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity, targeting the 3-position of the pyridine ring.

One plausible synthetic pathway begins with 2-aminopyridine. The amino group is first dimethylated, followed by regioselective bromination. The dimethylamino group at the 2-position acts as an ortho-directing group, facilitating the electrophilic substitution at the adjacent C-3 position. N-Bromosuccinimide (NBS) is often the reagent of choice for such brominations as it is easier to handle and often provides higher selectivity compared to elemental bromine.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile or a chlorinated solvent like dichloromethane is often used. These aprotic solvents are chosen because they do not react with the brominating agent and effectively dissolve the starting materials.

-

Temperature: The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of undesired byproducts, such as dibrominated species.

-

Reagent: N-Bromosuccinimide (NBS) is preferred over Br₂ as it provides a low, steady concentration of electrophilic bromine, which enhances regioselectivity for the desired C-3 position.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Privileged Scaffold

The aminopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[5] This is due to its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of kinase enzymes. The introduction of a bromine atom, as in this compound, transforms this scaffold into a versatile platform for lead optimization through structure-activity relationship (SAR) studies.

The bromine atom serves as a synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries to probe the binding pocket of a target protein and optimize for potency, selectivity, and pharmacokinetic properties. For instance, derivatives of brominated aminopyridines have been successfully used to synthesize potent inhibitors for p38 MAP kinase, a critical enzyme in inflammatory signaling pathways.[5]

Caption: Utility of the bromo-substituent in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using this compound as the starting material.

Objective: To synthesize 3-(4-methoxyphenyl)-N,N-dimethylpyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Catalyst Preparation: In a separate vial, dissolve Palladium(II) acetate and the SPhos ligand in a small amount of the dioxane/water solvent mixture. Allow it to pre-form for 10-15 minutes.

-

Rationale: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-forming the catalyst can lead to more consistent and efficient reactions.

-

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining dioxane/water solvent to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale: Heating is required to provide the activation energy for the catalytic cycle, particularly the transmetalation and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Self-Validation: A successful reaction will show the consumption of the starting bromide and the appearance of a new, less polar spot (on silica TLC) corresponding to the coupled product. LC-MS will confirm the formation of the product by its mass-to-charge ratio.

-

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure product.

Supplier Information

This compound is available from several chemical suppliers that cater to the research and development community.

| Supplier | Product Notes | Country |

| CymitQuimica | Sells product under the Fluorochem brand, intended for laboratory use.[1] | Spain |

| Zhejiang Jiuzhou Chem Co., Ltd | Offers the product as a white powder with 99% purity, specializing in organic intermediates.[2] | China (Mainland) |

Safety and Handling

As with all brominated aromatic amines, this compound should be handled with care by technically qualified individuals in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Consult the specific Safety Data Sheet (SDS) from your supplier for detailed hazard information and emergency procedures.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.1060801-39-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. This compound | C7H9BrN2 | CID 61375250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-N,3-dimethylpyridin-2-amine | C7H9BrN2 | CID 18329367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Starting materials for 3-bromo-N,N-dimethylpyridin-2-amine synthesis

Introduction

3-bromo-N,N-dimethylpyridin-2-amine is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions and a dimethylamino group that can influence solubility and biological activity, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. This guide provides an in-depth analysis of the most effective synthetic strategies for obtaining this versatile molecule, with a focus on practical, field-proven methodologies suitable for a research and development setting.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic pathways for the synthesis of this compound were evaluated:

-

Direct Bromination of 2-(dimethylamino)pyridine: This approach, while seemingly the most direct, presents significant challenges in regioselectivity. The electronic properties of the pyridine ring, influenced by the dimethylamino group, typically direct electrophilic substitution to the 5-position[1]. Achieving selective bromination at the 3-position is therefore problematic and often results in a mixture of isomers that are difficult to separate, leading to low yields of the desired product.

-

N,N-dimethylation of 2-amino-3-bromopyridine: This two-step sequence, starting from the commercially available 2-aminopyridine, is the more robust and reliable method. The initial bromination of 2-aminopyridine selectively yields 2-amino-3-bromopyridine[2]. Subsequent N,N-dimethylation of the primary amine provides the target compound. This route offers superior control over the final product's regiochemistry.

Based on this analysis, the N,N-dimethylation of 2-amino-3-bromopyridine is the recommended synthetic strategy. The following sections will provide a detailed protocol for this approach.

Recommended Synthetic Workflow

The recommended synthesis of this compound is a two-step process, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine[2].

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable organic solvent such as acetic acid.

-

Cool the solution to 0°C in an ice bath with constant stirring.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled 2-aminopyridine solution. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-3-bromopyridine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol utilizes the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine[3][4][5].

Procedure:

-

To a round-bottom flask, add 2-amino-3-bromopyridine, an excess of aqueous formaldehyde (37% solution), and an excess of formic acid (98-100%).

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 12-24 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |

| 2-Aminopyridine | 94.12 | 1.0 | - |

| Bromine | 159.81 | 1.0-1.1 | - |

| 2-Amino-3-bromopyridine | 173.01 | - | 1.0 |

| Formaldehyde (37% aq.) | 30.03 | - | > 2.0 |

| Formic Acid | 46.03 | - | > 2.0 |

| This compound | 201.06 | - | Product |

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C7H9BrN2. The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) should be observed[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the N,N-dimethyl protons.

-

¹³C NMR: The spectrum will display distinct resonances for the carbon atoms of the pyridine ring and the methyl groups.

-

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the bromination of 2-aminopyridine followed by N,N-dimethylation of the resulting 2-amino-3-bromopyridine. The Eschweiler-Clarke reaction is a highly effective method for the methylation step, offering high yields and avoiding the formation of quaternary ammonium salts. This guide provides a robust and reproducible framework for the synthesis of this important building block for drug discovery and development.

References

- 1. Bromination of 3-amino- and 3-dimethylamino-pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. This compound | C7H9BrN2 | CID 61375250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of 3-bromo-N,N-dimethylpyridin-2-amine

An In-depth Technical Guide to the Reactivity Profile of 3-bromo-N,N-dimethylpyridin-2-amine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its structure, comprising a pyridine core substituted with a bromine atom at the 3-position and a dimethylamino group at the 2-position, presents a unique electronic and steric profile. This guide provides an in-depth analysis of the compound's reactivity, focusing on the strategic exploitation of the carbon-bromine bond through palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and offer insights into overcoming the inherent challenges associated with this substrate, such as potential catalyst inhibition by the pyridine nitrogen.[1]

The proximity of the electron-donating dimethylamino group to the reactive bromide site significantly influences the substrate's behavior. While this group can enhance the electron density of the pyridine ring, it also introduces steric hindrance and a potential coordination site for metal catalysts, a duality that must be carefully managed to achieve successful transformations.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is the primary locus of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, enabling the formation of carbon-carbon, carbon-nitrogen, and other bonds with high efficiency and functional group tolerance.[3][4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for constructing biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.[1] The reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The catalytic cycle is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for substituted bromopyridines and serves as a robust starting point.[5]

Workflow Overview

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst & Solvent Addition: Under the inert atmosphere, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.03-0.05 mmol, 3-5 mol%).[5] Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio, 10 mL total) via syringe.[5]

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[5]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The selection of catalyst, ligand, and base is critical for success, especially with potentially coordinating substrates like aminopyridines.[1]

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Reference |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 90 | 75-85 | For 2-Bromo-3-methylpyridine | [1] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 | General for bromopyridines | [5] |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 | General for bromopyridines | [5] |

| PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | - | General for halo-aromatics | [1] |

This table summarizes conditions for analogous bromopyridine systems, which serve as excellent starting points for optimizing reactions with this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[3][4] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[4] A key step is the deprotonation of the coordinated amine by a base to form a palladium-amido intermediate, which then undergoes reductive elimination.[3]

For substrates like this compound, the reaction faces distinct challenges:

-

Catalyst Inhibition: The amidine-like structure formed by the pyridine nitrogen and the adjacent amino group can chelate the palladium center, retarding or preventing the initial oxidative addition step.[2]

-

Steric Hindrance: The ortho-dimethylamino group can sterically hinder the approach of the coupling partners to the catalyst.[3]

To overcome these issues, the use of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) is critical.[2][3] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

This generalized protocol is based on conditions proven effective for challenging heteroaryl halides.[2][3]

Detailed Steps:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 8 mol%), and the base (e.g., LiHMDS, 2.5 equiv.) to an oven-dried Schlenk flask.[2]

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent Addition: Add anhydrous solvent (e.g., THF or Toluene) via syringe to a concentration of 0.1-0.2 M.[2][3]

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 65-110 °C).[2][3]

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash with water and brine, then dry, concentrate, and purify as previously described.

| Pre-catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Substrate | Notes | Reference |

| Pd₂(dba)₃ / XPhos | LiHMDS (2.5) | THF | 65 | 3-bromo-2-aminopyridine | Yields 40% with morpholine; demonstrates feasibility. | [2] |

| RuPhos Pre-catalyst | LiHMDS | THF/Toluene | RT - 100 | 3-halo-2-aminopyridines | General system for primary and secondary amines. | [2] |

| BrettPhos Pre-catalyst | LiHMDS | THF/Toluene | RT - 100 | 3-halo-2-aminopyridines | Effective for challenging couplings. | [2] |

Other Important Cross-Coupling Reactions

The versatility of this compound extends to other valuable transformations.

-

Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines.[5]

-

Palladium-Catalyzed Cyanation: The introduction of a nitrile group via coupling with a cyanide source (e.g., Zn(CN)₂) yields the corresponding nicotinonitrile derivative.[5] This is a valuable intermediate for synthesizing carboxylic acids, amides, and other nitrogen-containing heterocycles.

General Protocol for Cyanation: [5]

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Add an anhydrous solvent like DMF via syringe.

-

Heat the reaction mixture with stirring (e.g., 80-120 °C) and monitor by TLC or GC until completion.

Applications in Research and Development

The derivatives synthesized from this compound are of significant interest in medicinal chemistry.

-

N³-Substituted 2,3-Diaminopyridines: The products of Buchwald-Hartwig amination are N³-substituted 2,3-diaminopyridine scaffolds. These structures have been identified as potential therapeutics for multiple indications and serve as versatile intermediates for more complex, biologically active heterocycles.[2]

-

Biaryl Scaffolds: Products from Suzuki-Miyaura couplings are used to expand structure-activity relationship (SAR) studies. For example, related biaryl sulfonamides have been investigated as antagonists for GPCRs like the CCR8 receptor.[6] The ability to rapidly generate a library of diverse aryl-substituted pyridines is crucial for lead optimization in drug discovery programs.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C3-bromine position. A thorough understanding of the mechanistic principles and the careful selection of catalysts, ligands, and bases are essential to overcoming the challenges posed by the adjacent dimethylamino group. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and high-yielding pathways to C-C and C-N bond formation, respectively. These transformations unlock access to a rich portfolio of substituted aminopyridine derivatives, making this compound an indispensable tool for scientists in the pharmaceutical and materials science industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Bulletin: Safety and Handling of 3-bromo-N,N-dimethylpyridin-2-amine

A Critical Note on Data Availability

A thorough search for a specific Safety Data Sheet (SDS) for 3-bromo-N,N-dimethylpyridin-2-amine has been conducted. However, no dedicated SDS with comprehensive GHS classification, detailed toxicological data, or specific exposure limits for this exact compound is publicly available in the retrieved sources. The information presented in this guide is therefore synthesized from data on structurally similar compounds and general principles of chemical safety for this class of molecules. It is imperative that this document be used as a supplementary resource and not as a replacement for a manufacturer-provided SDS. All laboratory work should be preceded by a rigorous, site-specific risk assessment performed by qualified personnel.

Introduction and Compound Profile

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. As a halogenated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the pyridine ring and the bromo-substituent. While its specific applications are not broadly documented, its structural motifs are common in pharmacologically active compounds. Given its structure, it is prudent to handle this compound with the assumption that it may possess significant biological activity and potential hazards.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, related aminopyridines and bromo-aromatic compounds often exhibit the following hazards.[1][2][3] The user should assume this compound is hazardous until proven otherwise.

Assumed Hazard Classification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Pictograms (Assumed):

Signal Word (Assumed): Warning [1][2]

Assumed Hazard Statements:

-

H302: Harmful if swallowed.[3]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the target compound where available from PubChem, and for a closely related isomer, 5-bromo-N,N-dimethylpyridin-2-amine, to provide context.[6][7]

| Property | This compound | 5-bromo-N,N-dimethylpyridin-2-amine (Isomer) |

| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol | 201.07 g/mol [7] |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 41-44°C |

| Boiling Point | Not specified | 253.5°C at 760 mmHg |

Safe Handling and Storage Protocols

The cornerstone of safety when working with a compound of unknown toxicity is the principle of "as low as reasonably achievable" (ALARA) for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential. The following workflow illustrates the necessary hierarchy of controls.

Workflow for implementing safety controls.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly.[8] Eyewash stations and safety showers must be accessible and tested.[1]

-

Attire: Don appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile).[9]

-

Dispensing: Handle the solid compound exclusively within the fume hood to prevent inhalation of any dust or powder.[1] Use spark-proof tools if there is any risk of flammable solvent vapors being present.[4]

-

Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. The following flowchart outlines the initial response steps.

First-aid response flowchart.

Detailed First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][11]

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

-

Prevent the material from entering drains or waterways.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

-

Contact a licensed professional waste disposal service to dispose of this material.[5]

Conclusion

While this compound is a valuable research chemical, the absence of a specific Safety Data Sheet necessitates a cautious and conservative approach to its handling. Researchers must operate under the assumption of significant hazard, implementing stringent engineering controls, wearing appropriate personal protective equipment, and being fully prepared for emergency situations. Adherence to the principles and protocols outlined in this guide will help to ensure a safe laboratory environment for all personnel.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | C7H9BrN2 | CID 61375250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. bio-fount.com [bio-fount.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-bromo-N,N-dimethylpyridin-2-amine

Introduction

3-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the unique electronic properties conferred by the arrangement of the bromo, amino, and dimethylamino substituents on the pyridine ring. This guide provides a comprehensive overview of the logical synthesis of this compound, delving into the scientific rationale behind the chosen synthetic strategies, and presenting detailed experimental protocols. While a singular "discovery" paper for this specific molecule is not readily identifiable in seminal literature, its synthesis follows a well-established and logical pathway from readily available starting materials. This document will, therefore, focus on the most probable and historically significant route for its first preparation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-N bond of the dimethylamino group, leading back to the precursor 2-amino-3-bromopyridine. This intermediate, in turn, can be synthesized from the commercially available 2-aminopyridine through regioselective bromination. This strategy is advantageous due to the low cost of the initial starting material and the relatively straightforward nature of the individual transformations.

A Technical Guide to 3-bromo-N,N-dimethylpyridin-2-amine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 3-bromo-N,N-dimethylpyridin-2-amine, a crucial building block for researchers and professionals in the field of drug discovery and development. This document will cover its commercial availability, synthesis, applications, and quality control, offering practical insights and detailed protocols.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1060801-39-9) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. Its structure, featuring a bromine atom at the 3-position and a dimethylamino group at the 2-position of the pyridine ring, offers a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The dimethylamino group, a tertiary amine, can influence the compound's physicochemical properties, such as basicity and solubility, and can also participate in crucial interactions with biological targets. These attributes make this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability and Procurement

This compound is commercially available from a range of suppliers specializing in research chemicals and pharmaceutical intermediates. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research and development projects.

Below is a comparative table of some commercial suppliers:

| Supplier | Purity | Available Quantities | CAS Number |

| Zhejiang Jiuzhou Chem Co., Ltd | >99% | Grams to Kilograms | 1060801-39-9[1] |

| Ambeed | >95% | Grams | 1060801-39-9[2] |

| Sinfoo Biotech | Not Specified | Not Specified | 1060801-39-9[3] |

| CymitQuimica | Not Specified | Not Specified | 1060801-39-9[4] |

| Smolecule | Not Specified | Not Specified | 1060801-39-9[5] |

| Apollo Scientific | Not Specified | Not Specified | 1060801-39-9[4] |

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier. It is always recommended to request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

Synthesis and Mechanistic Insights

While specific, detailed, and publicly available synthesis protocols for this compound are limited, its synthesis can be logically deduced from established methods for analogous brominated aminopyridines. A plausible synthetic route would involve the bromination of N,N-dimethylpyridin-2-amine.

A general approach for the synthesis of related 3-bromo-2-[(N-substituted)amino]pyridines has been described, which can be adapted for the synthesis of the target molecule.[6] The synthesis of 5-bromo-N,3-dimethylpyridin-2-amine, an isomer, involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of sodium hydride in DMF.[7]

A potential synthetic workflow for this compound is illustrated below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylpyridin-2-amine in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Bromination: Cool the solution to 0°C using an ice bath. Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the same solvent. The stoichiometry should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate, to neutralize any remaining brominating agent. Extract the product into an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery and Development

The utility of this compound as a key intermediate is highlighted by its incorporation into the synthesis of various pharmaceutically active molecules. The bromo- and amino-substituted pyridine core is a common scaffold in medicinal chemistry.

While specific examples for this compound are not extensively documented in publicly available literature, its isomers and related compounds are crucial in the synthesis of a range of therapeutics. For instance, related 3-bromo-5-chloro-pyridines are used as intermediates in the synthesis of azatetralones.[8] The development of processes for preparing tofacitinib, a Janus kinase (JAK) inhibitor, involves intermediates derived from 3-bromo-4-methylpyridine.[9]

The general utility of brominated aminopyridines in drug discovery is demonstrated by their use in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives with potential biological activities.[10]

The logical workflow for utilizing this compound in a drug discovery program is depicted below:

Caption: Drug discovery workflow utilizing this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for determining the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid or trifluoroacetic acid.

Detailed HPLC Protocol (General Method):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

5.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₇H₉BrN₂ is approximately 201.07 g/mol .

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on the data for structurally similar compounds. For instance, the MSDS for 5-bromo-N,N-dimethylpyridin-2-amine indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its commercial availability, coupled with its strategic functional groups, makes it an attractive starting material for the generation of compound libraries for biological screening. A thorough understanding of its synthesis, handling, and quality control is essential for its effective utilization in research and development.

References

- 1. This compound, CasNo.1060801-39-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. CAS No. 1060801-39-9 Specifications | Ambeed [ambeed.com]

- 3. This compound,(CAS# 1060801-39-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy 3-bromo-5-chloro-N-methylpyridin-2-amine [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-broMo-N,3-diMethylpyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

An Application Guide to the Suzuki-Miyaura Coupling of 3-bromo-N,N-dimethylpyridin-2-amine

The 2-aminopyridine framework is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its simple, low-molecular-weight structure provides a versatile template for developing molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The synthesis and functionalization of these scaffolds are therefore of paramount importance to drug discovery professionals.

A powerful tool for this functionalization is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex.[6][7] Its operational simplicity, mild reaction conditions, and tolerance for a broad range of functional groups have made it a mainstay in organic synthesis.[8][9]

This guide provides an in-depth analysis and a detailed protocol for the Suzuki-Miyaura coupling of a specific, yet challenging, substrate: this compound. We will explore the mechanistic underpinnings of the reaction, dissect the critical parameters for success with this electron-rich heteroaromatic amine, and provide a field-proven protocol and troubleshooting guide for researchers.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

-

Oxidative Addition : This is often the rate-determining step.[7] The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the this compound, forming a Pd(II) complex.[11] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6]

-

Transmetalation : In this step, the organic group from the boronic acid (R²) is transferred to the palladium complex, displacing the halide.[7] This step requires activation by a base. The base can activate the boronic acid to form a more nucleophilic boronate "ate" complex or react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide/alkoxide species.[12][13]

-

Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners (R¹-R²). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, ready to begin a new cycle.[10][11]

Key Parameters for Coupling with this compound

The success of coupling with this specific substrate hinges on overcoming challenges posed by its inherent electronic and structural features. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[14][15]

Catalyst and Ligand Selection: The Key to Activating a Challenging Substrate

For electron-rich and potentially coordinating heteroaromatic halides, the choice of ligand is arguably more critical than the palladium precursor itself. While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, they often fail with challenging substrates like 2-aminopyridines.[16]

-

Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalyst complexes. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.

-

Ligands : The solution to catalyst inhibition lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen.[14] Highly effective ligands for this class of transformation include:

-

Buchwald-type biaryl phosphines : SPhos, XPhos, and RuPhos are state-of-the-art ligands known for their high activity in coupling heteroaryl chlorides and bromides.[14]

-

Other bulky phosphines : Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective at promoting reactions of unreactive aryl halides.[17]

-

-

Pre-catalysts : Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often preferred in industrial settings. They offer improved air stability, faster activation to the active Pd(0) species, and greater reproducibility.[18]

Base Selection: Driving the Transmetalation

The base is not a mere spectator; it is essential for the transmetalation step.[6][17] The choice of base can dramatically affect reaction rate and yield.

| Base Type | Examples | Strength | Characteristics & Best Use Cases |

| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Weak/Moderate | Commonly used, good for many substrates. Cs₂CO₃ is more soluble and often more effective but also more expensive. Generally a good starting point.[13] |

| Phosphates | K₃PO₄ | Moderate | Often highly effective, especially in anhydrous or low-water conditions. Its use is prevalent in modern protocols for challenging couplings.[19] |

| Hydroxides | NaOH, KOH | Strong | Very effective at promoting transmetalation but can cause hydrolysis of sensitive functional groups (e.g., esters) and promote boronic acid decomposition.[20] |

| Alkoxides | KOtBu, NaOtBu | Strong | Can accelerate reactions with sterically hindered substrates but may also lead to side reactions.[20] |

For this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often an excellent choice, balancing high reactivity with good functional group tolerance.

Solvent System: The Reaction Medium

The solvent must solubilize all components of the reaction and be stable at the required temperature. Aprotic polar solvents are typically used, often with a small amount of water.

-

Common Solvents : 1,4-Dioxane, Toluene, Dimethylformamide (DMF), and Tetrahydrofuran (THF) are frequently employed.

-

The Role of Water : A small amount of water (e.g., in a 4:1 or 10:1 organic solvent/water ratio) can be beneficial. It helps to dissolve inorganic bases like K₂CO₃ and can facilitate the formation of the active boronate species. However, excess water can promote the undesirable side reaction of protodeboronation.[21][22]

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials:

-

This compound (1.0 mmol, 214 mg)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv., 146 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv., 425 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 0.015 equiv., 13.7 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 0.036 equiv., 17.2 mg)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

-

Oven-dried reaction vessel (e.g., Schlenk tube or vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation : To the oven-dried reaction vessel, add this compound, phenylboronic acid, and K₃PO₄.

-

Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add them to the reaction vessel. Note: For ease of handling, a stock solution of the catalyst system can be prepared if running multiple reactions.

-

Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

-

Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

-

Reaction : Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

-

Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the starting bromide.

-

Work-up : Once complete, cool the reaction mixture to room temperature.[11] Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-N,N-dimethylpyridin-2-amine.

Troubleshooting Guide for Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Inhibition/Deactivation : The pyridine or amino nitrogen is poisoning the catalyst.[14] 2. Inactive Catalyst : The Pd(0) species was not generated or was oxidized. 3. Suboptimal Base/Solvent : Conditions are not sufficient to promote transmetalation. | 1. Switch to a bulkier ligand : Use SPhos, XPhos, or RuPhos.[14] Increase catalyst loading slightly (e.g., to 2-3 mol%). 2. Ensure rigorous inert conditions : Thoroughly degas solvents and purge the reaction vessel. Use a fresh bottle of catalyst precursor. 3. Screen bases : Try Cs₂CO₃ or a stronger base like KOtBu if compatible. Ensure the solvent system fully dissolves the reagents. |

| Protodeboronation | 1. Hydrolysis of Boronic Acid : Presence of excess water or prolonged reaction at high temperature.[14] 2. Base-mediated decomposition . | 1. Use a boronic ester : Pinacol (Bpin) or MIDA boronates are more stable.[14] 2. Reduce water content or run under anhydrous conditions (e.g., with K₃PO₄ in dioxane). 3. Add the boronic acid in portions over the course of the reaction. |

| Dehalogenation of Starting Material | 1. Presence of Hydride Sources : Certain solvents or impurities can act as hydride donors.[16] 2. Catalyst-mediated reduction . | 1. Use high-purity, anhydrous solvents . 2. Optimize reaction time : Do not let the reaction run for an unnecessarily long time after completion. |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen : Oxygen can facilitate the oxidative homocoupling pathway. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure pre-reduction of a Pd(II) source is complete. |

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-N,N-dimethylpyridin-2-amine

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3][4] Its broad substrate scope and tolerance for various functional groups offer a significant advantage over classical methods, which often require harsh reaction conditions.[1][3]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and challenging substrate: 3-bromo-N,N-dimethylpyridin-2-amine. The presence of the dimethylamino group at the 2-position introduces unique electronic and steric factors that necessitate careful optimization of the reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into achieving high-yielding and reproducible results for researchers and professionals in drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[3] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[1][2][5][6]

-

Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[3][7]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium center. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][8]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1][2] The judicious choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and suppress these unwanted pathways.[1][2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The electron-donating dimethylamino group and the coordinating nitrogen of the pyridine ring can influence the reactivity of the substrate and the catalyst.

| Parameter | Recommended Choice | Rationale & Considerations |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[3] |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)[9] | The steric bulk of these ligands promotes reductive elimination and prevents catalyst deactivation, which is crucial for challenging substrates.[1][3] The choice may depend on the specific amine coupling partner. |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LHMDS) | A strong base is required to deprotonate the amine.[3] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[10] |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are essential to prevent quenching of the base and deactivation of the catalyst.[3] Toluene is often a good starting point. |

| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition step.[3] |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducibility. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine coupling partner (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

-

Magnetic stirrer and heating mantle or oil bath

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of an inert gas (Argon or Nitrogen), add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: To the same flask, add this compound and the amine coupling partner.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent, this compound.

-

Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.[7] Quench the reaction by carefully adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7] After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted 2-amino-3-pyridyl derivative.[7]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more electron-rich ligand. Ensure that the solvent and reagents are scrupulously dry.

-

Side Product Formation: The formation of hydrodehalogenated starting material suggests that β-hydride elimination is a competitive pathway. Using a bulkier ligand can often mitigate this issue.

-

Substrate-Specific Challenges: The dimethylamino group at the 2-position is a potential coordinating site for the palladium catalyst, which could inhibit catalytic activity. The use of ligands that can effectively compete for coordination sites on the palladium is crucial. Additionally, the electron-rich nature of the pyridine ring can affect the rate of oxidative addition.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation that enables the synthesis of a variety of valuable substituted aminopyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with this specific substrate and achieve high yields of the desired products. The protocol and insights provided in this document serve as a robust starting point for the successful application of this important C-N bond-forming reaction in a research and drug development setting.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. research.rug.nl [research.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes & Protocols: A Strategic Guide to the Synthesis and Evaluation of Antiviral Agents from 3-bromo-N,N-dimethylpyridin-2-amine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antiviral efficacy against a range of viruses such as HIV, hepatitis B and C (HBV, HCV), and respiratory syncytial virus (RSV).[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 3-bromo-N,N-dimethylpyridin-2-amine as a versatile starting material for the synthesis of novel antiviral candidates. We present detailed protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to generate diverse chemical libraries. Furthermore, we outline robust, self-validating protocols for the in vitro evaluation of these compounds, including cytotoxicity and antiviral activity assays, to ensure the generation of reliable and translatable data.

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Antiviral Discovery

Heterocyclic compounds are paramount in drug discovery, and among them, the six-membered pyridine ring is a "privileged scaffold" due to its presence in numerous approved pharmaceuticals and its ability to engage in various biological interactions.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves the aqueous solubility of the molecule, a desirable property in drug candidates.[5]